2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the hydroxy group: The hydroxy group at the 2-position of the quinoline ring can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the triazole moiety:
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through the reaction of the hydroxyquinoline derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline-2-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.
Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: A simpler derivative with similar biological activities.
4-hydroxyquinoline: Another quinoline derivative with distinct chemical properties and applications.
1,2,4-triazole derivatives: Compounds with a similar triazole moiety and diverse biological activities.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of the quinoline and triazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C13H13N5O3 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3/c19-11-4-2-8-1-3-9(5-10(8)16-11)21-6-12(20)17-13-14-7-15-18-13/h1,3,5,7H,2,4,6H2,(H,16,19)(H2,14,15,17,18,20) |
InChI Key |
VERXNLYQYVDHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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